REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3]OCOC.[C:8]([C:12]1[CH:17]=[C:16]([C:18]([CH3:21])([CH3:20])[CH3:19])C=[C:14]([Br:22])[CH:13]=1)([CH3:11])([CH3:10])[CH3:9].C(Cl)OC.COS(OC)(=O)=O.C(C1C=C(C(C)(C)C)C=CC=1O)(C)(C)C>>[CH3:1][O:2][C:3]1[C:14]([Br:22])=[CH:13][C:12]([C:8]([CH3:10])([CH3:9])[CH3:11])=[CH:17][C:16]=1[C:18]([CH3:21])([CH3:20])[CH3:19] |f:0.1|
|
Name
|
1-methoxymethylether 2,4-di-t-butyl-6-bromobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCOCOC.C(C)(C)(C)C1=CC(=CC(=C1)C(C)(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1Br)C(C)(C)C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.8 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |